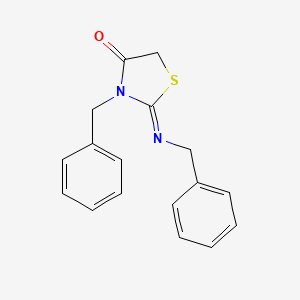
3-Benzyl-2-(benzylimino)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-2-(benzylimino)-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound features a thiazolidine ring fused with a benzyl group and an imino group, making it a unique structure with potential pharmacological applications.
Preparation Methods
The synthesis of 3-Benzyl-2-(benzylimino)-1,3-thiazolidin-4-one typically involves the cyclization of thiosemicarbazides with aldehydes or ketones. One common method includes the reaction of benzylisothiocyanate with ethyl 4-amino-1H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate, followed by cyclization of the intermediate thiourea . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-Benzyl-2-(benzylimino)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to reduce the imino group.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Industry: The compound’s unique structure allows it to be used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Benzyl-2-(benzylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This selective inhibition reduces inflammation with fewer gastrointestinal side effects compared to non-selective inhibitors.
Comparison with Similar Compounds
3-Benzyl-2-(benzylimino)-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives and similar heterocyclic compounds:
3-Benzyl-2-substituted amino-quinazolin-4-ones: These compounds also exhibit anti-inflammatory and analgesic activities but differ in their core structure and specific biological targets.
3-Benzyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-ones: These derivatives have shown antitumor and antibacterial properties, highlighting the versatility of benzyl-substituted heterocycles.
Properties
Molecular Formula |
C17H16N2OS |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
3-benzyl-2-benzylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H16N2OS/c20-16-13-21-17(18-11-14-7-3-1-4-8-14)19(16)12-15-9-5-2-6-10-15/h1-10H,11-13H2 |
InChI Key |
PSLFQVFTQXERMF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=NCC2=CC=CC=C2)S1)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B14909823.png)
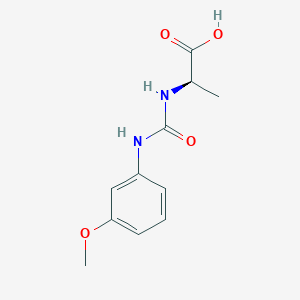

![tert-Butyl 2-oxo-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B14909838.png)
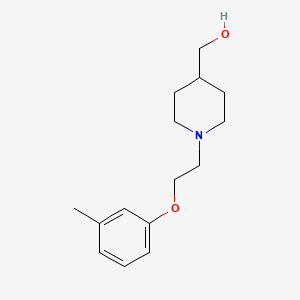
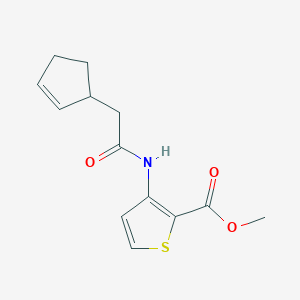
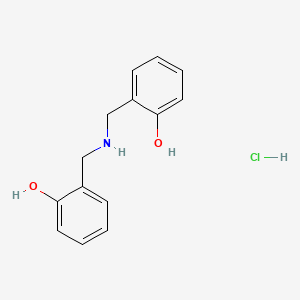
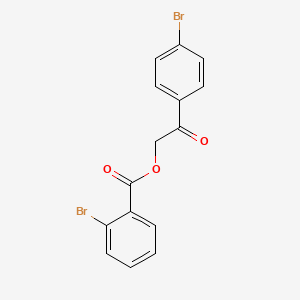
![N-[[2,6-diacetamido-8-(benzoylhydrazinylidene)triazolo[4,5-f]benzotriazol-4-ylidene]amino]benzamide](/img/structure/B14909861.png)


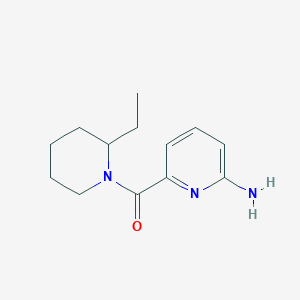
![n-(2,3-Dihydrobenzo[b]thiophene-3-carbonyl)-n-methylglycine](/img/structure/B14909892.png)

